Chloramine yellow

Descripción general

Descripción

Chloramine, also known as monochloramine, is a popular disinfectant used in drinking water distribution systems where high water age is encountered . It’s more stable than chlorine, making it suitable for such systems to ensure water is microbiologically safe .

Synthesis Analysis

Chloramines are formed during a reaction between chlorine (Cl2) and ammonia (NH3) . The ratio at which chlorine and ammonia are fed determines the species of chloramine produced . Monochloramine is the preferred species, as it is more effective and less likely to cause taste-and-odor problems .Molecular Structure Analysis

Chloramine has a molecular formula of H2ClN . It’s an amines which contain at least one chlorine atom, which is directly bonded to nitrogen atoms (N) .Chemical Reactions Analysis

Chloramines are produced in aqueous solutions through the following sequence of chemical reactions :Physical And Chemical Properties Analysis

Chloramine is a greenish-yellow gas at room temperature and atmospheric pressure . It’s two and a half times heavier than air and becomes a liquid at −34 °C (−29 °F) .Aplicaciones Científicas De Investigación

Application in Dentistry

Specific Scientific Field

Dentistry, specifically restorative dentistry.

Summary of the Application

Chloramine-T is used to study its effects on the characteristics of light-cured and chemical-cured adhesives used in dental procedures .

Methods of Application or Experimental Procedures

In this study, caries-free human molars were randomly assigned into eight groups based on the bonding systems employed and the immersion solutions used before bonding. The immersion durations were also varied .

Results or Outcomes

The study found that immersion in a 0.5% Chloramine-T solution for 5 minutes significantly decreased the microtensile bond strength of the chemical-cured universal adhesive. However, Chloramine-T had no effect on the hardness, elastic modulus, or morphological characteristics of the resin-dentin interfacial surfaces in the tested adhesives .

Application in Healthcare

Specific Scientific Field

Healthcare, specifically in infection control and management.

Summary of the Application

Nitrogen-chlorine compounds, such as Chloramine-T, are important heterocyclic motifs with a wide range of synthetic and pharmaceutical applications .

Methods of Application or Experimental Procedures

Chloramine-T and its derivatives are used as N-chlorinating agents, analytical reagents, disinfectants, antipathogens, and intermediates in the preparation of drugs, polymers, and natural products synthesis .

Results or Outcomes

Due to the lytic nature of N-Cl compounds in destroying pathogens such as bacteria, viruses, and fungi, they play a pivotal role in hospital infection control and management .

Application in Organic Chemistry

Specific Scientific Field

Organic Chemistry, specifically in the synthesis of heterocyclic compounds.

Summary of the Application

Chloramine-T is used in the synthesis of 3-benzoylisoxazolines by reacting alkenes with various α-nitroketones .

Methods of Application or Experimental Procedures

In this study, a chloramine-T catalytic system was developed for 1,3-dipolar cycloaddition of dipolarophiles with α-nitroketones .

Results or Outcomes

The study successfully developed a chloramine-T catalytic system for 1,3-dipolar cycloaddition of dipolarophiles with α-nitroketones to obtain isoxazolines .

Application in Biochemistry

Specific Scientific Field

Biochemistry, specifically in protein labeling.

Summary of the Application

Chloramine-T is used to incorporate iodine into peptides and proteins .

Methods of Application or Experimental Procedures

Chloramine-T combines with iodogen or lactoperoxidase and is commonly used for labeling peptides and proteins with radioiodine isotopes .

Results or Outcomes

The use of Chloramine-T in this manner allows for the effective labeling of peptides and proteins with radioiodine isotopes .

Application in Pharmaceutical Manufacturing

Specific Scientific Field

Pharmaceutical Manufacturing

Summary of the Application

Chloramine-T trihydrate is used as an intermediate in the manufacture of chemical substances such as pharmaceuticals .

Methods of Application or Experimental Procedures

In pharmaceutical manufacturing, Chloramine-T is used as a reagent in various chemical reactions to produce different pharmaceutical products .

Results or Outcomes

The use of Chloramine-T in this manner allows for the effective production of various pharmaceutical products .

Application in Radiolabeling

Specific Scientific Field

Biochemistry, specifically in radiolabeling.

Summary of the Application

Chloramine-T is used in radiolabeling processes, where it can be used as an alternative to other oxidizing agents .

Methods of Application or Experimental Procedures

In radiolabeling, Chloramine-T is used under specific physicochemical parameters of each radiolabeling process .

Results or Outcomes

The study showed that it is possible to use Chloramine-T instead of other oxidizing agents without compromising the radiolabeling result and the final product stability .

Safety And Hazards

Direcciones Futuras

Chloramination has been used in drinking water treatment since the early 1900s, but its use has been low compared to that of chlorine . In recent years, many utilities implemented chloramine, primarily to comply with the U.S. Environmental Protection Agency’s (EPA) Stage 1 and Stage 2 Disinfectants and Disinfection Byproducts Rules (D/DBPR) . Since chloramine use has been increasing, water professionals need to understand the various aspects of chloramination with the goal to better manage and operate their systems and minimize unintended consequences .

Propiedades

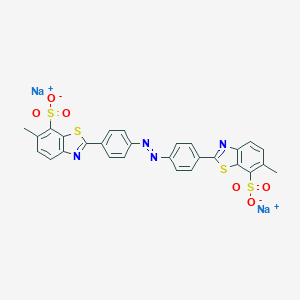

IUPAC Name |

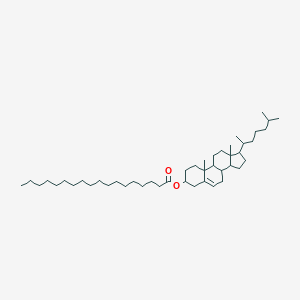

disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUAQEWEHJNSDG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N4Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905956 | |

| Record name | Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloramine yellow | |

CAS RN |

10114-47-3 | |

| Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)

![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)